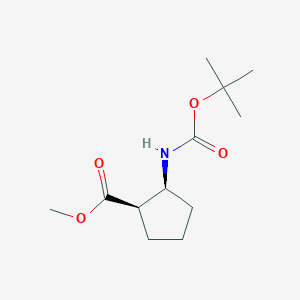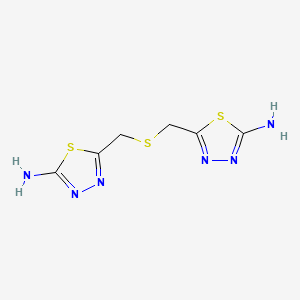
5,5'-(Thiobis(methylene))bis(1,3,4-thiadiazol-2-amine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({[(5-amino-1,3,4-thiadiazol-2-yl)methyl]sulfanyl}methyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[(5-amino-1,3,4-thiadiazol-2-yl)methyl]sulfanyl}methyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with formaldehyde under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of disulfides or sulfoxides.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfoxides.
Reduction: Dihydro derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules.
Biology
In biological research, 5-({[(5-amino-1,3,4-thiadiazol-2-yl)methyl]sulfanyl}methyl)-1,3,4-thiadiazol-2-amine has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains .
Medicine
Its ability to inhibit specific enzymes and pathways makes it a candidate for further investigation in drug development .
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and other materials with unique properties. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-({[(5-amino-1,3,4-thiadiazol-2-yl)methyl]sulfanyl}methyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as urease, which plays a crucial role in the metabolism of urea. By binding to the active site of the enzyme, the compound prevents the conversion of urea to ammonia, thereby exerting its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
5-amino-1,3,4-thiadiazole-2-thiol: A precursor in the synthesis of the target compound.
2-amino-5-mercapto-1,3,4-thiadiazole: Another thiadiazole derivative with similar properties.
Uniqueness
What sets 5-({[(5-amino-1,3,4-thiadiazol-2-yl)methyl]sulfanyl}methyl)-1,3,4-thiadiazol-2-amine apart is its dual thiadiazole rings connected by a sulfanyl bridge.
Properties
Molecular Formula |
C6H8N6S3 |
|---|---|
Molecular Weight |
260.4 g/mol |
IUPAC Name |
5-[(5-amino-1,3,4-thiadiazol-2-yl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C6H8N6S3/c7-5-11-9-3(14-5)1-13-2-4-10-12-6(8)15-4/h1-2H2,(H2,7,11)(H2,8,12) |
InChI Key |
AMDXXWJGCHBZRI-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NN=C(S1)N)SCC2=NN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


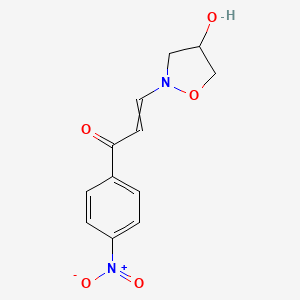
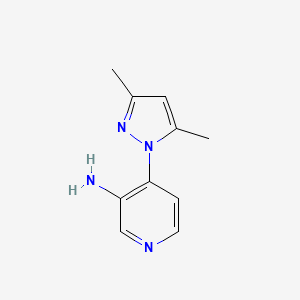
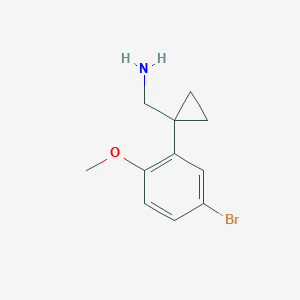
![3-[(2-Methylpropyl)carbamoyl]prop-2-enoic acid](/img/structure/B11726498.png)
![2-[(Methoxyimino)methyl]-3-(thiophen-2-YL)prop-2-enenitrile](/img/structure/B11726499.png)
![2-[3-(thiophen-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B11726500.png)
![(2S)-2-[N-(3,5-dimethylphenyl)methanesulfonamido]propanoic acid](/img/structure/B11726510.png)
![ethyl 3-hydroxy-2-[N'-(2-hydroxyethyl)carbamimidoyl]pent-2-enoate](/img/structure/B11726516.png)
![3-chloro-2-[(2E)-2-(phenylmethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B11726521.png)
![2-(1-Cyano-2-phenyleth-1-en-1-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B11726534.png)
![2-chloroethyl N-[2-(furan-2-yl)ethenyl]carbamate](/img/structure/B11726545.png)
![5-{[(4-Methyl-1,3-thiazol-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11726546.png)
![4-[(hydroxyimino)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B11726547.png)
